1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-30-20-5-2-4-19(16-20)26-13-11-25(12-14-26)18-6-9-27(10-7-18)22(29)21-17-24-28-8-3-15-31-23(21)28/h2,4-5,16-18H,3,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFALRCMBASEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=C5N(CCCO5)N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CHEMBL4583436 is the recombinant human full-length N-terminal His-tagged LDHA (1 to 332 residues) . This enzyme plays a crucial role in the glycolytic pathway, catalyzing the conversion of L-lactate and NAD to pyruvate and NADH in the final step of anaerobic glycolysis.
Mode of Action
CHEMBL4583436 acts as an inhibitor of its target enzyme. It binds to the active site of the enzyme, preventing its normal substrate from accessing the site. This inhibits the enzyme’s activity, leading to a decrease in the conversion of L-lactate and NAD to pyruvate and NADH.
Biological Activity
The compound 1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine represents a novel class of piperazine derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The structural complexity is notable, featuring a piperazine core substituted with a pyrazolo[3,2-b][1,3]oxazine moiety and a methoxyphenyl group. This unique structure is hypothesized to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to the one have shown promising cytotoxic effects against various cancer cell lines. A review indicated that Mannich bases derived from piperazines exhibited significant cytotoxicity towards androgen-independent prostate cancer (PC-3) cells with IC50 values ranging from 8.2 to 32.1 µM .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Piperazine Derivatives | PC-3 | 8.2 - 32.1 |
| Mannich Bases | MCF-7 | <2 |
The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key enzymes such as DNA topoisomerase I and II. For example, research has demonstrated that certain piperazinyl derivatives can alkylate cellular glutathione and inhibit DNA topoisomerase activity, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives have been evaluated for their anti-inflammatory effects. Pyrazole-containing compounds have been reported to inhibit cyclooxygenase (COX) enzymes selectively, which are crucial in the inflammatory response. For instance, certain pyrazolo derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
Case Studies
- Study on Anticancer Activity : A study conducted on various piperazine derivatives demonstrated that those with specific substitutions exhibited enhanced activity against HepG2 and MCF-7 cell lines. The compound could be structurally optimized based on these findings to improve its efficacy against these cancer types .
- Mechanistic Insights : Research has elucidated that compounds similar to the target molecule induce G1 cell cycle arrest in cancer cells while promoting apoptosis through mitochondrial pathways. This suggests a multi-faceted approach to their anticancer effects .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various therapeutic areas:
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests it may interact with serotonin and norepinephrine receptors, potentially leading to mood-enhancing effects.
Anticancer Properties
Research has demonstrated that pyrazolo compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have shown significant cytotoxicity against various cancer cell lines. In vitro assays revealed that the compound could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Activity
Preliminary screening has suggested that this compound may possess antibacterial properties. Similar piperazine derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate to strong activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antidepressant Effects
A study published in the Brazilian Journal of Pharmaceutical Sciences reported on the synthesis of piperazine derivatives and their evaluation for antidepressant activity using the forced swim test in mice. The findings indicated that certain derivatives significantly reduced immobility time, suggesting potential antidepressant effects similar to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyrazolo derivatives. The study utilized a panel of human cancer cell lines to assess cytotoxicity through MTT assays. Results showed that compounds structurally related to 1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 3: Antimicrobial Activity
In a separate study examining antimicrobial efficacy, the compound was tested against several bacterial strains. Results indicated significant antibacterial activity against Salmonella typhi, with an observed minimum inhibitory concentration (MIC) comparable to established antibiotics .
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[3,2-b][1,3]oxazine core in this compound?
The pyrazolooxazine core is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic or thermal conditions. For example, cyclization of 2-phenylhydrazine with ethyl acetoacetate forms a pyrazolone intermediate, which is further reacted with aldehydes to yield the fused heterocycle . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance ring closure efficiency.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine-piperidine linkage and substituent positions. Infrared (IR) spectroscopy confirms carbonyl groups (e.g., 1680–1720 cm⁻¹ for the oxazine carbonyl). Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns, while X-ray crystallography provides absolute stereochemical confirmation in crystalline derivatives .
Q. What in vitro models are appropriate for initial pharmacological profiling of this compound?
Standard cell lines such as HeLa (cervical cancer) and DU145 (prostate cancer) are used for cytotoxicity screening (IC50 determination). Antimicrobial activity can be assessed via disk diffusion assays against Staphylococcus aureus and Escherichia coli, with inhibition zones compared to reference antibiotics . Macrophage models (e.g., RAW 264.7) evaluate anti-inflammatory potential by measuring TNF-α suppression .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the pyrazolooxazine moiety to the piperazine-piperidine scaffold?
Coupling efficiency depends on activating the carbonyl group (e.g., using carbonyldiimidazole or HATU) and selecting polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Temperature control (60–80°C) minimizes side reactions, while catalytic bases (e.g., triethylamine) enhance nucleophilic attack by the piperidine nitrogen. Reaction monitoring via TLC or HPLC ensures timely termination to prevent over-functionalization .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?
Discrepancies may arise from variations in cell permeability, metabolic stability, or assay endpoints. Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT for cytotoxicity) to cross-validate results. Standardize protocols for cell density, serum concentration, and incubation time. For conflicting antimicrobial data, perform minimum inhibitory concentration (MIC) assays alongside time-kill curves to assess bactericidal vs. bacteriostatic effects .
Q. How does the substitution pattern on the pyrazolooxazine ring influence target selectivity in kinase inhibition assays?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the C3 position enhance kinase binding affinity by stabilizing hydrophobic interactions. Conversely, methoxy groups at the phenyl ring (C3-methoxyphenyl) improve solubility but may reduce target engagement due to steric hindrance. Comparative profiling against kinase panels (e.g., EGFR, VEGFR) using analogs with varied substituents can identify selectivity drivers .
Q. What computational approaches can predict the binding mode of this compound to putative enzyme targets?
Molecular docking (e.g., AutoDock Vina) models interactions with kinase ATP-binding pockets, prioritizing hydrogen bonding with conserved residues (e.g., hinge-region glutamic acid). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability, while density functional theory (DFT) calculates electrostatic potential maps to guide rational modifications. Hirshfeld surface analysis of crystallized analogs further clarifies intermolecular interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid models?
3D spheroids often show reduced sensitivity due to limited drug penetration and hypoxic cores. To reconcile
- Normalize results to spheroid volume and necrotic core percentage.
- Use fluorescence-labeled compounds to quantify intracellular accumulation.
- Compare gene expression profiles (e.g., hypoxia-inducible factors) between models .
Methodological Notes
- Synthetic Variations : and highlight differing ester groups (ethyl vs. methyl) in analogs, which impact solubility and bioactivity. Researchers should document substituent effects systematically.
- Safety Considerations : Piperazine derivatives may exhibit acute oral toxicity (LD50 ~300 mg/kg in rodents) and require proper PPE during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
